![molecular formula C20H25N3O2 B1384768 tert-butyl 5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate CAS No. 1048912-97-5](/img/structure/B1384768.png)

tert-butyl 5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

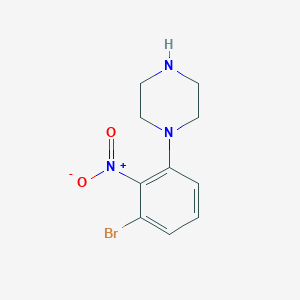

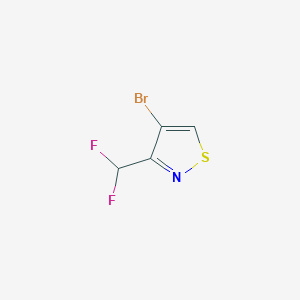

“tert-butyl 5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline]-1-carboxylate” is a chemical compound with the CAS Number: 1048912-97-5 . It has a molecular weight of 339.44 . This compound is used in diverse scientific research due to its unique structure, which allows for innovative applications in various fields such as drug discovery, material science, and catalysis.

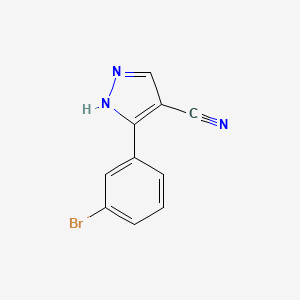

Molecular Structure Analysis

The linear formula of this compound is C20H25N3O2 . The InChI code for this compound is 1S/C20H25N3O2/c1-19(2,3)25-18(24)22-13-10-20(11-14-22)17-9-6-12-23(17)16-8-5-4-7-15(16)21-20/h4-9,12,21H,10-11,13-14H2,1-3H3 . This code provides a specific string of characters that represent the 2D structure of the molecule.Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 115 - 116 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

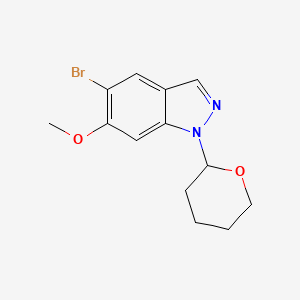

Solid-Phase Synthesis and 3D Architectural Relevance : The compound has been involved in the traceless solid-phase synthesis of spiroquinazolines, which are notable for their unique 3D architectures and pharmacological relevance. This synthesis process uses a base-mediated tandem reaction, including C-arylation followed by cyclization into indazole oxides, and the formation of a 5-membered heterocycle accomplished by ring expansion into quinazolines (Pospíšilová, Krchňák, & Schütznerová, 2018).

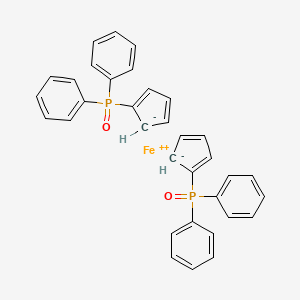

Crystallographic Analysis : In another study, the tert-butyl 4-methylpiperazine-1-carboxylate group of a related compound was analyzed using X-ray crystallography, revealing information about molecular conformation and dihedral angles in the molecule's structure (Anthal et al., 2018).

Synthesis of Biologically Active Compounds

Intermediate in Synthesis of Bioactive Compounds : The compound serves as an important intermediate in the synthesis of various biologically active compounds, including crizotinib, highlighting its significance in medicinal chemistry (Kong et al., 2016).

Catalytic Synthesis of Spiro Pyrrolo[1,2-a]quinoxalines : A metal-free catalytic strategy for synthesizing spiro pyrrolo[1,2-a]quinoxalines from related compounds demonstrates the compound's potential in producing structurally diverse and biologically significant molecules (Ni, Jiang, Qi, & Yan, 2019).

Potential in Drug Synthesis

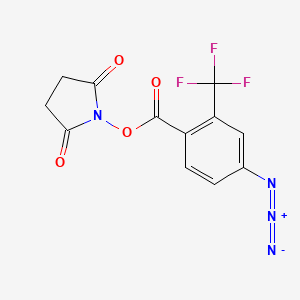

- Role in Acetyl-CoA Carboxylase Inhibitors : The synthesis of spiro[piperidine-4,5'-pyrazolo[3,4-c]pyridin]-7'(2'H)-one-based acetyl-CoA carboxylase inhibitors, using a related tert-butyl pyrazolospirolactam core, illustrates the compound's application in developing novel inhibitors with potential therapeutic benefits (Huard et al., 2012).

Safety and Hazards

The safety information available indicates that this compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H312, and H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

tert-butyl spiro[5H-pyrrolo[1,2-a]quinoxaline-4,4'-piperidine]-1'-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c1-19(2,3)25-18(24)22-13-10-20(11-14-22)17-9-6-12-23(17)16-8-5-4-7-15(16)21-20/h4-9,12,21H,10-11,13-14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIZMHDANSJWNSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CN3C4=CC=CC=C4N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methylamine](/img/structure/B1384693.png)

![1,3-Bis[4-(3-oxomorpholino)phenyl]urea](/img/structure/B1384697.png)

![4,8-Bis(4-chloro-5-((2-ethylhexyl)thio)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B1384704.png)

![4-[2,3-Bis(tert-butoxycarbonyl)guanidino]butyl-1-amine hydrogen 4-methylbenzenesulfonate](/img/structure/B1384707.png)